![molecular formula C10H18O5P+ B14634261 Oxobis[(oxolan-2-yl)methoxy]phosphanium CAS No. 55554-05-7](/img/structure/B14634261.png)
Oxobis[(oxolan-2-yl)methoxy]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobis[(oxolan-2-yl)methoxy]phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly interesting due to its unique structure, which includes an oxolan ring and a methoxy group bonded to phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxobis[(oxolan-2-yl)methoxy]phosphanium typically involves the reaction of oxolan-2-ylmethanol with a phosphorus-containing reagent. One common method is the reaction of oxolan-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxobis[(oxolan-2-yl)methoxy]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Oxobis[(oxolan-2-yl)methoxy]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of oxobis[(oxolan-2-yl)methoxy]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Tris(2-methoxyphenyl)ph
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.
Propriétés
Numéro CAS |
55554-05-7 |
|---|---|
Formule moléculaire |
C10H18O5P+ |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
oxo-bis(oxolan-2-ylmethoxy)phosphanium |
InChI |
InChI=1S/C10H18O5P/c11-16(14-7-9-3-1-5-12-9)15-8-10-4-2-6-13-10/h9-10H,1-8H2/q+1 |
Clé InChI |
NKGUPWCTXLHWKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CO[P+](=O)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


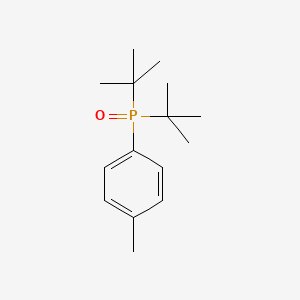

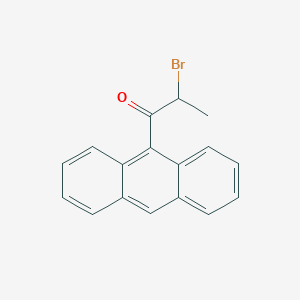

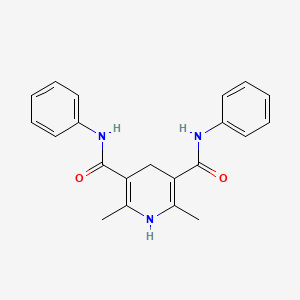
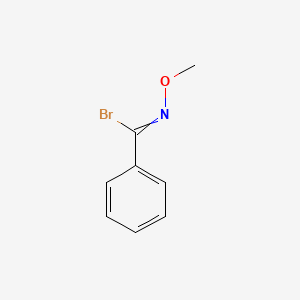
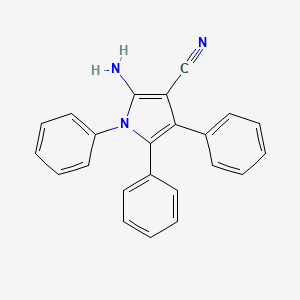

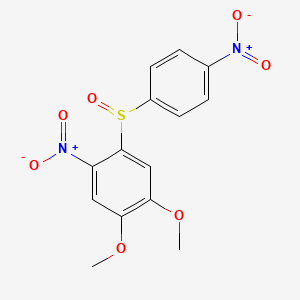
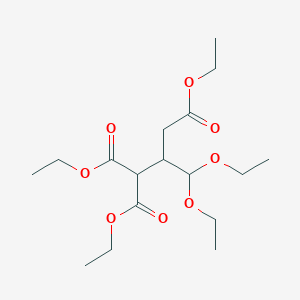
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
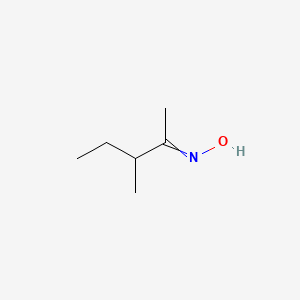

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
